molecular formula C20H25N7O4 B11599787 N,N'-(iminodipropane-3,1-diyl)bis{6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide}

N,N'-(iminodipropane-3,1-diyl)bis{6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide}

Cat. No.: B11599787
M. Wt: 427.5 g/mol
InChI Key: XMDFFSRFGLIPRG-BMNRKXRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(E)-(HYDROXYIMINO)METHYL]-N-(3-{[3-({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)PROPYL]AMINO}PROPYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring structure, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including hydroxyimino and carboxamide, makes it a valuable candidate for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(HYDROXYIMINO)METHYL]-N-(3-{[3-({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)PROPYL]AMINO}PROPYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and various amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(HYDROXYIMINO)METHYL]-N-(3-{[3-({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)PROPYL]AMINO}PROPYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

6-[(E)-(HYDROXYIMINO)METHYL]-N-(3-{[3-({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)PROPYL]AMINO}PROPYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-[(E)-(HYDROXYIMINO)METHYL]-N-(3-{[3-({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)PROPYL]AMINO}PROPYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino and formamido groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-(HYDROXYIMINO)METHYL]-N-(3-{[3-({6-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-3-YL}FORMAMIDO)PROPYL]AMINO}PROPYL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and the stability of its pyridine ring.

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-N-[3-[3-[[6-[(E)-hydroxyiminomethyl]pyridine-3-carbonyl]amino]propylamino]propyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H25N7O4/c28-19(15-3-5-17(13-26-30)24-11-15)22-9-1-7-21-8-2-10-23-20(29)16-4-6-18(14-27-31)25-12-16/h3-6,11-14,21,30-31H,1-2,7-10H2,(H,22,28)(H,23,29)/b26-13+,27-14+

InChI Key

XMDFFSRFGLIPRG-BMNRKXRESA-N

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCNCCCNC(=O)C2=CN=C(C=C2)/C=N/O)/C=N/O

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCNCCCNC(=O)C2=CN=C(C=C2)C=NO)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.